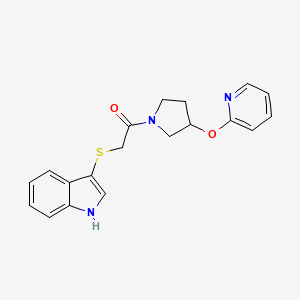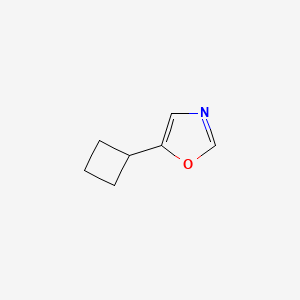
3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the class of substituted phenethylamines. Dibutylone is a psychoactive substance that has gained popularity among drug users due to its stimulant and euphoric effects. However,
Wissenschaftliche Forschungsanwendungen
Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology
The paper by Brine et al. (1997) explores the chemistry and pharmacology of Ohmefentanyl, a compound within the 4-anilidopiperidine class of opiates, which shares structural similarities with the compound due to the presence of a piperidine ring and specific substituents. This research highlights the importance of stereochemistry in the biological activity of compounds, particularly how different stereoisomers can have varied effects on biological systems. Such studies are vital for understanding receptor-ligand interactions, which can inform the development of targeted therapeutics and probes for biomedical research (Brine et al., 1997).
Propofol Infusion Syndrome
Although the request was to exclude information related to drug side effects, it's notable that research into the pharmacology and toxicology of compounds like Propofol contributes significantly to our understanding of drug action mechanisms and safety profiles. This knowledge is crucial for designing safer and more effective drugs and for identifying potential therapeutic applications of new compounds (Fodale & Monaca, 2008).
Chemical Inhibitors of Cytochrome P450 Isoforms
The study by Khojasteh et al. (2011) on chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes provides insight into how certain compounds can influence drug metabolism. Understanding the interaction between new chemical entities and Cytochrome P450 enzymes is essential for predicting drug-drug interactions and for the development of compounds with desirable pharmacokinetic profiles (Khojasteh et al., 2011).
Synthesis and Evaluation of Ligands for D2-like Receptors
Research by Sikazwe et al. (2009) into the synthesis and evaluation of ligands for D2-like receptors, which focuses on arylcycloalkylamines, demonstrates the application of chemical compounds in studying neurotransmitter systems. This research is relevant for understanding the molecular basis of diseases and for developing drugs targeting the central nervous system (Sikazwe et al., 2009).
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S/c1-15(2)14-25(23,24)19-9-11-21(12-10-19)20(22)8-7-18-6-5-16(3)17(4)13-18/h5-6,13,15,19H,7-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNDOPBHZLNDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2771471.png)
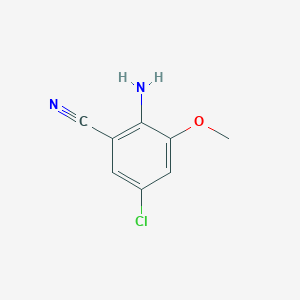
![4-(N-butyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2771476.png)
![(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid](/img/no-structure.png)

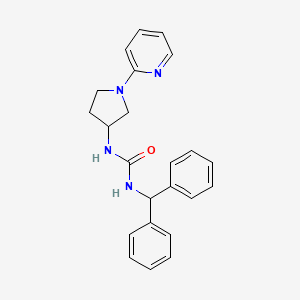
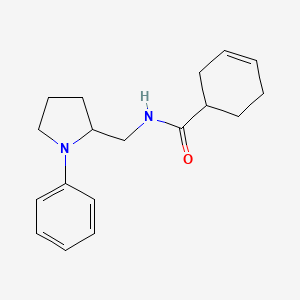

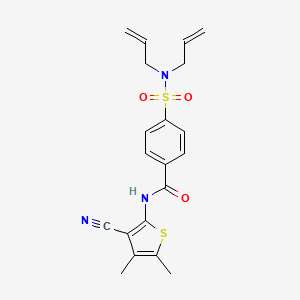
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea](/img/structure/B2771485.png)
![2-Tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771486.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2771487.png)
